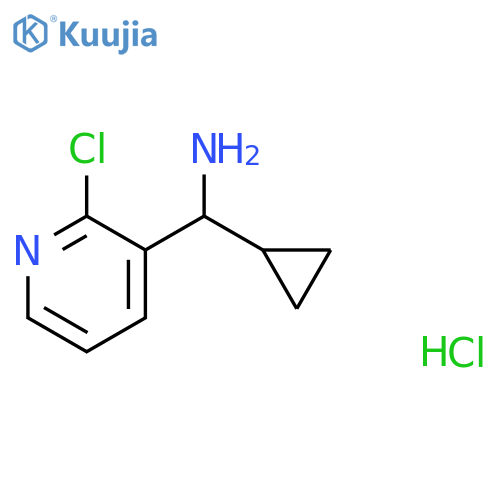Cas no 2197062-22-7 ((2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride)

2197062-22-7 structure
商品名:(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
CAS番号:2197062-22-7
MF:C9H12Cl2N2
メガワット:219.110980033875
CID:5154815
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
- (2-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride
-
- インチ: 1S/C9H11ClN2.ClH/c10-9-7(2-1-5-12-9)8(11)6-3-4-6;/h1-2,5-6,8H,3-4,11H2;1H
- InChIKey: OPAGPITZGUBERS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(C1CC1)N.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 159
- トポロジー分子極性表面積: 38.9
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | KS-9769-0.25g |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |
2197062-22-7 | >95% | 0.25g |
£395.00 | 2025-02-08 | |
| Key Organics Ltd | KS-9769-250MG |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |
2197062-22-7 | >95% | 0.25 g |
£392.00 | 2023-07-11 | |
| Key Organics Ltd | KS-9769-1G |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |
2197062-22-7 | >95% | 1g |
£603.00 | 2025-02-08 |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
2197062-22-7 ((2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride) 関連製品
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬